molecular formula C9H12ClN B1442402 2-(tert-Butyl)-4-chloropyridine CAS No. 1163706-64-6

2-(tert-Butyl)-4-chloropyridine

Cat. No.: B1442402
CAS No.: 1163706-64-6
M. Wt: 169.65 g/mol
InChI Key: YGMONDDQCZRCOO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the second position and a chlorine atom at the fourth position

Biochemical Analysis

Biochemical Properties

2-(tert-Butyl)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to competitive inhibition. This binding prevents the enzyme from metabolizing its natural substrates, thereby altering metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the cytochrome P450 enzymes, which metabolize this compound into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interactions of this compound with metabolic enzymes highlight its role in modulating metabolic pathways and its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound to particular organelles can influence its biochemical activity, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of this compound provides insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chloropyridine typically involves the chlorination of 2-(tert-Butyl)pyridine. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling, where the pyridine ring is functionalized further.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-(tert-Butyl)-4-aminopyridine derivative.

Scientific Research Applications

2-(tert-Butyl)-4-chloropyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-fluoropyridine
  • 2-(tert-Butyl)-4-bromopyridine
  • 2-(tert-Butyl)-4-iodopyridine

Uniqueness

2-(tert-Butyl)-4-chloropyridine is unique due to the specific electronic effects imparted by the chlorine atom, which can influence its reactivity and interactions in both chemical and biological contexts. Compared to its fluorinated, brominated, or iodinated analogs, the chlorine-substituted compound may exhibit different reactivity profiles and stability under various conditions .

Properties

IUPAC Name

2-tert-butyl-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMONDDQCZRCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (21.8 ml) and 2-tert.butylpyridin-4-one (2.36 g) is heated at reflux in chloroform (15 ml) for 24 hours and then stood at room temperature for 48 hours before pouring onto ice (100 g). Extraction with CH2Cl2 (3 times 250 ml) is followed by drying of the combined organic layers over magnesium sulphate. Evaporation of the organic layers gives the title compound.
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
2-tert.butylpyridin-4-one
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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